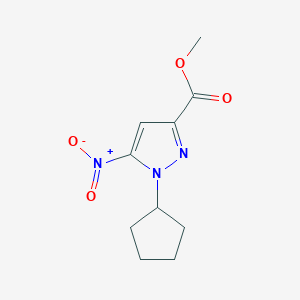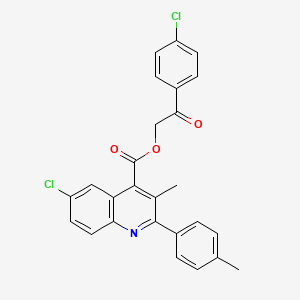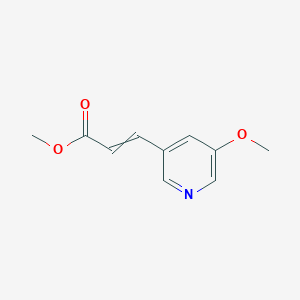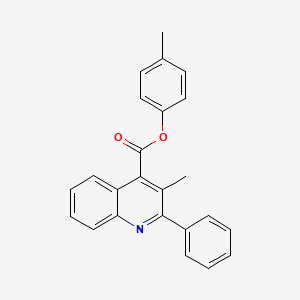![molecular formula C18H21F3N2O2 B12461806 4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B12461806.png)
4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a trifluoroacetyl group, and a cyclopentene ring
Preparation Methods
The synthesis of 4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoroacetyl group: This step often involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
Attachment of the tert-butyl group: This can be done using tert-butyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrazide linkage: This involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group may play a key role in these interactions, potentially inhibiting or modifying the activity of the target molecules. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridyl: This compound also contains tert-butyl groups and is used as a ligand in coordination chemistry.
4-tert-Butyl-2-nitrophenol: This compound has a tert-butyl group and a nitrophenol moiety, and is used in the preparation of other chemical intermediates.
4-tert-butyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide: This compound contains a tert-butyl group and is used in various chemical applications.
Properties
Molecular Formula |
C18H21F3N2O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-tert-butyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide |
InChI |
InChI=1S/C18H21F3N2O2/c1-17(2,3)12-9-7-11(8-10-12)16(25)23-22-14-6-4-5-13(14)15(24)18(19,20)21/h7-10,22H,4-6H2,1-3H3,(H,23,25) |
InChI Key |
HUAVXWCJMJJVTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C(CCC2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12461730.png)
![(4E)-4-{[4-(Dimethylamino)phenyl]methylidene}-2,5-diphenylpyrazol-3-one](/img/structure/B12461734.png)

![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)

![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B12461759.png)
![3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12461762.png)



![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)


![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
